An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic acid hydrochloride
An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride (CAS No. 1300713-02-3), a substituted α-amino acid derivative of the piperidine scaffold. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core properties, proposes a logical synthetic pathway, outlines robust analytical methodologies, and discusses its potential pharmacological relevance based on established structure-activity relationships within its chemical class.
Core Molecular Identity and Physicochemical Profile
2-Ethyl-2-piperidinecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid. The structure features a piperidine ring with both an ethyl group and a carboxylic acid moiety attached to the α-carbon (C2). The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation in laboratory settings.
While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and comparison with well-characterized analogues like pipecolic acid and 2-ethylpiperidine.
Table 1: Physicochemical Properties of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride and Related Analogues
| Property | 2-Ethyl-2-piperidinecarboxylic acid HCl (Target) | Pipecolic Acid (Parent Compound)[1][2] | 2-Ethylpiperidine (Analogue)[3] |
| CAS Number | 1300713-02-3[4] | 535-75-1[1] | 1484-80-6[3] |
| Molecular Formula | C₈H₁₆ClNO₂[4] | C₆H₁₁NO₂ | C₇H₁₅N |
| Molecular Weight | 193.67 g/mol [4] | 129.16 g/mol | 113.20 g/mol |
| Appearance | Predicted: White to off-white crystalline solid | Colorless or white solid[2] | Liquid |
| Melting Point | Predicted: >200 °C (decomposition likely) | ~264 °C[1] | Not Applicable |
| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol. | 314 mg/mL in water[1] | Not Applicable |
| pKa (Predicted) | pKa₁ (COOH): ~2-3; pKa₂ (NH): ~10-11 | pKa₁: 2.25; pKa₂: 10.76[1] | Not Applicable |
| LogP (Predicted) | ~0.5 - 1.0 (for free base) | -2.31[1] | 1.6 |
Expert Rationale :
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Melting Point : As a hydrochloride salt of an amino acid, a high melting point with potential decomposition is expected, similar to the parent compound, pipecolic acid.
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Solubility : The hydrochloride salt form protonates the piperidine nitrogen, rendering the molecule ionic and thus highly soluble in polar protic solvents like water.
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pKa : The electron-donating ethyl group at C2 is expected to slightly increase the basicity of the piperidine nitrogen (higher pKa₂) and slightly decrease the acidity of the carboxylic acid (higher pKa₁) compared to the unsubstituted pipecolic acid.
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LogP : The addition of an ethyl group significantly increases lipophilicity compared to pipecolic acid, suggesting a greater ability to cross biological membranes.
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis for 2-Ethyl-2-piperidinecarboxylic acid has not been prominently documented. However, a robust and logical pathway can be designed based on established organic chemistry principles, particularly the catalytic hydrogenation of substituted pyridine rings. This method is advantageous due to its simplicity, scalability, and the availability of starting materials[5].
Workflow: Proposed Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride
Caption: Proposed two-step synthesis workflow.
Step-by-Step Protocol:
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Reaction Setup : To a solution of 2-ethyl-2-pyridinecarboxylic acid in a suitable solvent (e.g., glacial acetic acid or ethanol) in a high-pressure hydrogenation vessel, add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) or platinum dioxide (PtO₂, Adam's catalyst).
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Causality: Acetic acid is often chosen as the solvent because it keeps the basic nitrogen atom protonated, preventing catalyst poisoning and promoting the reduction of the aromatic ring.
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Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and heat to 50-80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material[5].
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Self-Validation: The reaction is complete when hydrogen uptake ceases and analytical monitoring shows full conversion. The disappearance of the UV-active pyridine starting material is a key indicator.
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Work-up and Isolation : Upon completion, cool the reaction, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude 2-Ethyl-2-piperidinecarboxylic acid free base.
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Salt Formation : Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. To this solution, add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.
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Purification : The hydrochloride salt will typically precipitate out of the solution. The resulting solid can be collected by filtration, washed with cold solvent (e.g., ether), and dried under vacuum to yield the final product, 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. Purity can be confirmed by melting point and HPLC analysis.
Analytical Characterization and Spectral Interpretation
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis (Predicted)
While experimental spectra are not publicly available, the key features can be reliably predicted.
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¹H NMR :
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Ethyl Group : A triplet signal (~0.9-1.2 ppm, 3H) for the -CH₃ group and a quartet (~1.5-1.9 ppm, 2H) for the -CH₂- group.
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Piperidine Ring : A complex series of multiplets between ~1.4-3.5 ppm for the five methylene groups (-CH₂-) of the piperidine ring. The protons on C6, adjacent to the nitrogen, will be the most downfield.
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NH and COOH Protons : Two broad singlets, which are exchangeable with D₂O. The N-H proton of the hydrochloride salt will be significantly downfield (~8-10 ppm), and the carboxylic acid proton will appear at ~10-13 ppm, depending on the solvent.
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¹³C NMR :
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Ethyl Group : Two signals in the aliphatic region, ~10-15 ppm (-CH₃) and ~25-35 ppm (-CH₂-).
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Piperidine Ring : Signals for the five ring carbons, typically between ~20-60 ppm. The C2 (quaternary) and C6 carbons will be the most downfield.
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Carbonyl Carbon : A signal in the highly downfield region, ~170-180 ppm, characteristic of a carboxylic acid.
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Infrared (IR) Spectroscopy :
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A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt.
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A sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
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C-H stretching vibrations just below 3000 cm⁻¹.
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Mass Spectrometry (MS) :
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Using Electrospray Ionization (ESI+), the expected molecular ion peak [M+H]⁺ would be for the free base at m/z 158.1181 (C₈H₁₆NO₂⁺).
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Chromatographic Purity Assessment
A standard protocol for assessing purity would involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow: HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis.
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Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B : 0.1% TFA in Acetonitrile.
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Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
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Detection : UV at 210 nm.
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Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted.
Pharmacological Context and Potential Applications
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Derivatives of 2-piperidinecarboxylic acid, in particular, have been explored for various therapeutic applications.
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Neurological Disorders : The parent amino acid, pipecolic acid, is a metabolite of lysine and is associated with certain neurological conditions, including pyridoxine-dependent epilepsy[2]. The rigid structure of the piperidine ring is often used to create conformationally constrained analogues of neurotransmitters.
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Anticonvulsant Activity : Studies on related 2-piperidinecarboxamides have shown that these structures can exhibit potent activity against maximal electroshock seizures (MES), a common screening model for anticonvulsants.
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Analgesic Properties : Alkyl piperidine derivatives have been investigated for their analgesic (pain-relieving) potential. The structural features often mimic those found in opioid analgesics, although they may act through different mechanisms[6][7].
The introduction of a 2-ethyl group in 2-Ethyl-2-piperidinecarboxylic acid hydrochloride increases its lipophilicity relative to pipecolic acid. This modification could potentially enhance its ability to cross the blood-brain barrier, making it a candidate for investigation in central nervous system (CNS) disorders. Its primary role is likely as a specialized chiral building block for the synthesis of more complex, biologically active molecules.
Handling, Storage, and Safety
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Handling : Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.
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Storage : Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
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Safety : As a carboxylic acid and amine hydrochloride, it should be considered an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
References
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PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
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PubMed Central (PMC). (n.d.). Pharmacological Activity of Basic Alkyl Esters of Substituted Pyrrolidine Dicarboxylic Acids: II. Action on Intestine, Uterus, and Blood Pressure. National Institutes of Health. Retrieved from [Link]
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Pak. J. Pharm. Sci. (2016). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
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PubChem. (n.d.). 2-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 123495-48-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved from [Link]
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